![molecular formula C19H14N4O4S B2644475 N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-5-thiophen-2-ylpyrazolidine-3-carboxamide CAS No. 1239866-90-0](/img/structure/B2644475.png)

N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-5-thiophen-2-ylpyrazolidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

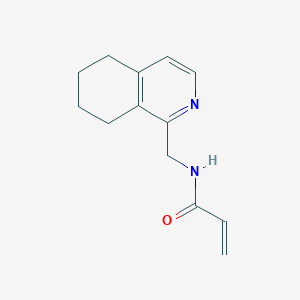

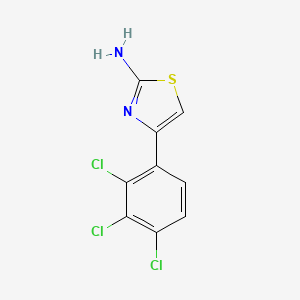

The compound is a complex organic molecule with several functional groups, including a benzodioxol group, an oxazole ring, a thiophene ring, and a pyrazolidine ring. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups and the bonds between its atoms. Unfortunately, without more specific information or a detailed study on this compound, it’s difficult to provide a precise molecular structure analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. These properties could include melting point, boiling point, solubility in various solvents, and reactivity with other chemicals.Aplicaciones Científicas De Investigación

Antitumor Activity

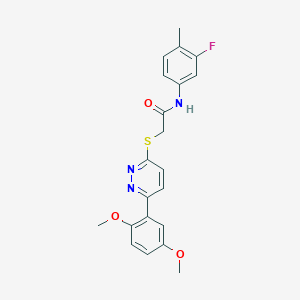

The compound exhibits promising antitumor activity. Researchers have identified an amuvatinib derivative, specifically N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide (referred to as “compound 6”), which effectively targets tumor cells experiencing glucose starvation . Glucose levels within solid tumors are typically lower than in normal tissues due to increased glucose uptake by tumor cells and reduced nutrient supply from defective vasculature. Compound 6 selectively inhibits mitochondrial membrane potential in glucose-starved tumor cells, making it a potential candidate for treating glucose-starved tumors.

Medicinal Chemistry

The compound’s structure and functional groups make it interesting for medicinal chemistry studies. Researchers have explored its derivatives, aiming to enhance its pharmacological properties. For example, a study synthesized [4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methanamine, an optimal derivative, via alkylation and reduction reactions . Further investigations into its structure-activity relationship may reveal additional applications.

Antimicrobial Activity

While specific data on antimicrobial activity for this compound are not readily available, molecular modeling studies could shed light on its potential interactions with microbial targets . Further research is needed to explore its effectiveness against various pathogens.

Anticancer Evaluation

The compound’s derivatives have been evaluated for anticancer activity. Notably, 3-N-benzo[1,2,5]oxadiazole and 3-N-2-methylquinoline derivatives exhibited good selectivity between cancer cells and normal cells . These findings suggest potential applications in cancer therapy.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future directions for research on this compound would depend on its properties and potential applications. If the compound has interesting chemical or biological properties, it could be the subject of future research in fields such as medicinal chemistry, materials science, or chemical biology .

Propiedades

IUPAC Name |

N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-5-thiophen-2-ylpyrazolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4S/c24-19(14-8-13(21-22-14)18-2-1-5-28-18)20-9-12-7-16(27-23-12)11-3-4-15-17(6-11)26-10-25-15/h1-7,13-14,21-22H,8-10H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKBNKQNFMPMKLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NNC1C(=O)NCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-cyclohexyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2644393.png)

![1-(4-Fluorophenyl)-5-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2644396.png)

![2-Chloroprop-2-enyl 3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoate](/img/structure/B2644399.png)

![5-benzyl-3-(4-ethoxyphenyl)-8-fluoro-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2644403.png)

![N-(3,4-dimethylphenyl)-2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)acetamide](/img/structure/B2644404.png)

![(3aS,6aS)-5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole](/img/no-structure.png)

![ethyl 3-(1,7-dimethyl-2,4-dioxo-8-(1-phenylethyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2644409.png)

![{6-Chloro-4-[(3,4-dimethoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2644413.png)